
2-Chloromuconic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloromuconic acid is a monochloromuconic acid.
Wissenschaftliche Forschungsanwendungen
Microbial Degradation and Environmental Impact
- 2-Chloromuconic acid plays a significant role in the microbial degradation of chlorinated aromatic compounds, such as 2,4-Dichlorophenoxyacetic Acid (‘2,4-D’). Microorganisms like Aspergillus niger van Tiegh and Corynebacterium have been observed to metabolize these compounds, with 2-chloromuconic acid being a key intermediate product (Faulkner & Woodcock, 1964).
Water Treatment and Pollution Control
- In the context of wastewater treatment, 2-chloromuconic acid is used as a model compound to study the efficiency of advanced oxidation processes coupled with biodegradation. These processes are crucial for treating wastewaters containing biologically recalcitrant and inhibitory organics, including chlorinated aromatic compounds (Marsolek & Rittmann, 2016).
Biochemical Research and Industrial Applications
- 2-Chloromuconic acid has been studied for its potential use in enzymatic production of various chemicals. For instance, research on the biocatalytic hydrolysis of chlorinated nicotinamides by amidases offers insight into its application in the industrial production of important building blocks for agrochemicals and pharmaceuticals (Zheng et al., 2018).
Electrochemical Studies
- Electrochemical studies, such as the investigation of the reduction mechanism of chlorinated organic acids on mercury electrodes, are essential for understanding the behavior of these compounds under various environmental conditions. This knowledge is crucial for applications in fields like environmental monitoring and pollution control (Montoya & Mellado, 2008).
Biotransformation and Microbial Studies
- The biotransformation of chlorinated pyridines into chloronicotinic acids by microorganisms, such as Rhodococcus erythropolis, is another area of interest. This process is important for the development of environmentally friendly methods for producing key precursors in pesticide and medicine synthesis (Jin et al., 2011).
Eigenschaften
CAS-Nummer |
28823-37-2 |
|---|---|
Produktname |
2-Chloromuconic acid |
Molekularformel |
C6H5ClO4 |
Molekulargewicht |
176.55 g/mol |
IUPAC-Name |
(2Z,4E)-2-chlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H5ClO4/c7-4(6(10)11)2-1-3-5(8)9/h1-3H,(H,8,9)(H,10,11)/b3-1+,4-2- |
InChI-Schlüssel |
OZNNVVBQWHRHHH-TZFCGSKZSA-N |
Isomerische SMILES |
C(=C/C(=O)O)\C=C(\C(=O)O)/Cl |
SMILES |
C(=CC(=O)O)C=C(C(=O)O)Cl |
Kanonische SMILES |
C(=CC(=O)O)C=C(C(=O)O)Cl |
Andere CAS-Nummern |
52050-02-9 |
Synonyme |
2-chloro-cis,cis-muconate 2-chloro-cis,cis-muconic acid 2-chloromuconate 2-chloromuconic acid 2-chloromuconic acid, (E,Z)-isomer 2-chloromuconic acid, (Z,Z)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



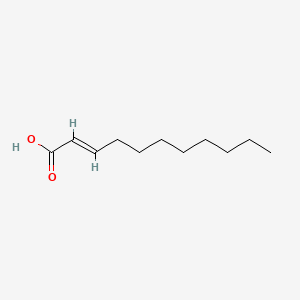
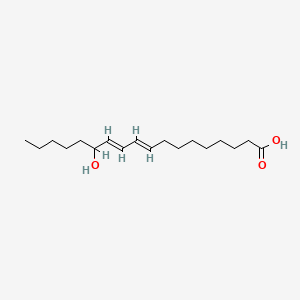
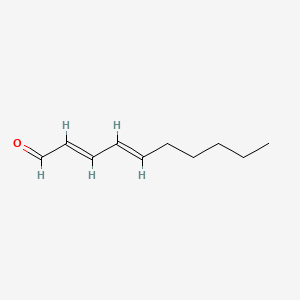
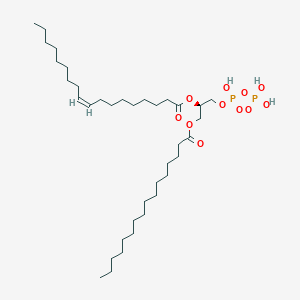
![[(1R,2R,6R,10S,11R,13R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate](/img/structure/B1234561.png)

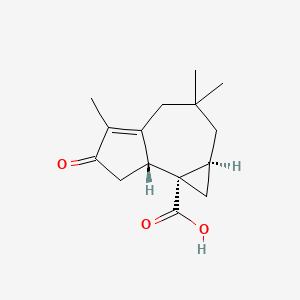


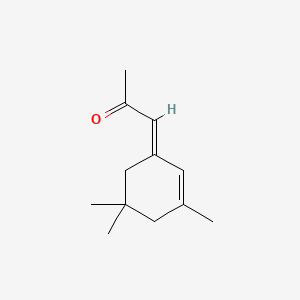
![15-Hydroxy-11,18-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one](/img/structure/B1234570.png)
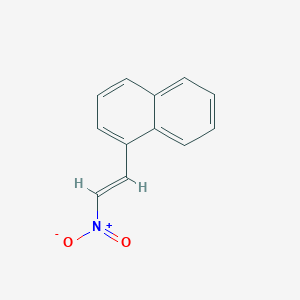

![[N,N'-bis(2-aminoethyl)propane-1,3-diamine]copper(2+)](/img/structure/B1234574.png)